N-(2-hydroxyethyl)docos-13-enamide
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Overview
Description
N-(2-hydroxyethyl)docos-13-enamide: is a fatty acid derivative with the molecular formula C24H47NO2 and a molecular weight of 381.64 g/mol . . This compound is a crystalline solid with a predicted boiling point of 533.1°C and a density of 0.904 g/cm³ . It is soluble in chloroform and has a predicted pKa of 14.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)docos-13-enamide can be synthesized through the reaction of erucic acid with ethanolamine under catalytic conditions . The reaction involves the formation of an amide bond between the carboxyl group of erucic acid and the amino group of ethanolamine. The reaction is typically carried out in the presence of a dehydrating agent to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)docos-13-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(2-hydroxyethyl)docos-13-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)docos-13-enamide exerts its effects involves several molecular targets and pathways:
Lipid Metabolism: The compound has been shown to reduce serum lipid levels and hepatic lipid content, indicating its role in lipid metabolism.
Antioxidant Activity: It increases hepatic superoxide dismutase (SOD) activity and reduces malondialdehyde (MDA) levels, suggesting its antioxidant properties.
Liver Protection: The compound protects the liver from peroxidation injury by reducing serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
Comparison with Similar Compounds
N-(2-hydroxyethyl)docos-13-enamide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
N-(2-Hydroxyethyl)erucamide: This compound has similar chemical properties but differs in its biological activities.
13-Docosenamide: Another fatty acid derivative with comparable chemical properties but distinct applications.
Properties
Molecular Formula |
C24H47NO2 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)docos-13-enamide |
InChI |
InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27) |
InChI Key |
UGYSMGXRWBTMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
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